molecular formula C6H8N2O3 B8539962 (1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol

(1-Methyl-4-nitro-1H-pyrrol-2-yl)methanol

Cat. No. B8539962
M. Wt: 156.14 g/mol
InChI Key: HOPIGGGKCCFPJP-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Compound 22-1 (550 mg) was dissolved in anhydrous tetrahydrofuran (30 ml) and cooled to 0° C. To the solution was slowly added dropwise 1M borane-tetrahydrofuran (3.25 ml), followed by refluxing at 80° C. for 3 hours. After the completion of the reaction, the solvent was evaporated under reduced pressure to be removed, and then the residue was purified by column-chromatography (ethyl acetate/hexane=2/1) to yield the compound 22-2 (500 mg, 90%).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[CH:10]=[O:11].B.O1CCCC1>O1CCCC1>[OH:11][CH2:10][C:3]1[N:2]([CH3:1])[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing at 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to be removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column-chromatography (ethyl acetate/hexane=2/1)

Outcomes

Product
Name
Type
product
Smiles
OCC=1N(C=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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